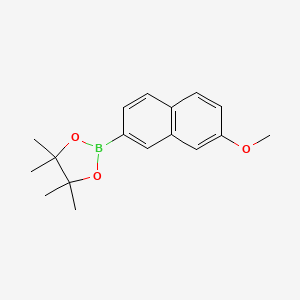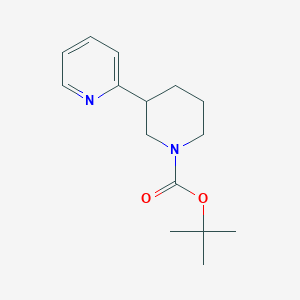
sodium;3-(113C)methyl-2-oxo(413C)butanoate
概要
説明
Sodium;3-(113C)methyl-2-oxo(413C)butanoate: is a chemical compound that is a derivative of butanoic acid It is characterized by the presence of isotopic carbon atoms at specific positions in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-(113C)methyl-2-oxo(413C)butanoate typically involves the introduction of isotopic carbon atoms into the butanoic acid framework. This can be achieved through various synthetic routes, including:
Isotopic Labeling: Incorporating isotopic carbon atoms into precursor molecules followed by chemical transformations to obtain the desired compound.
Chemical Reactions: Utilizing specific reagents and catalysts to facilitate the incorporation of isotopic carbon atoms at designated positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale isotopic labeling techniques and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Selection: Choosing appropriate isotopically labeled precursors.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: Employing purification techniques like chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions: Sodium;3-(113C)methyl-2-oxo(413C)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
Sodium;3-(113C)methyl-2-oxo(413C)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical transformations and reaction mechanisms.
Biology: Employed in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of sodium;3-(113C)methyl-2-oxo(413C)butanoate involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Metabolic Pathways: It can be incorporated into metabolic pathways, affecting the production of key metabolites.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
類似化合物との比較
Sodium;3-(113C)methyl-2-oxo(413C)butanoate can be compared with other similar compounds, such as:
Sodium;3-methyl-2-oxobutanoate: A non-isotopic version with similar chemical properties but lacking isotopic labeling.
Sodium;3-(113C)methyl-2-oxo(113C)butanoate: Another isotopically labeled compound with different isotopic positions.
Uniqueness: The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for researchers in various fields.
特性
IUPAC Name |
sodium;3-(113C)methyl-2-oxo(413C)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-AWQJXPNKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])C(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE](/img/structure/B3329725.png)



![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)

![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)





![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)

